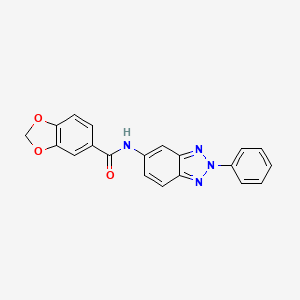
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide, commonly referred to as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB belongs to the class of benzotriazole-based compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of BDB is not fully understood. However, it has been proposed that BDB exerts its biological activities by modulating various signaling pathways in cells. For example, BDB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, BDB can induce apoptosis (programmed cell death) in cancer cells. BDB has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus by interfering with viral entry and replication.
Biochemical and Physiological Effects:
BDB has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, BDB has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In viral infections, BDB has been found to inhibit viral entry, replication, and assembly. In insects, BDB has been found to disrupt the nervous system and cause paralysis.
Vorteile Und Einschränkungen Für Laborexperimente
BDB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BDB is also highly soluble in organic solvents, making it easy to prepare solutions for experiments. However, BDB has some limitations. It is relatively expensive compared to other compounds, and its biological activities may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for BDB research. One area of interest is the development of BDB-based anticancer drugs. Several studies have shown that BDB exhibits potent anticancer activity in vitro and in vivo. However, further studies are needed to determine the optimal dosage, toxicity, and efficacy of BDB in humans. Another area of interest is the development of BDB-based antiviral drugs. BDB has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus. However, further studies are needed to determine the mechanism of action and efficacy of BDB against these viruses. Finally, BDB has potential applications in materials science, such as in the development of photosensitizers for solar cells. Further studies are needed to optimize the properties of BDB for these applications.
Conclusion:
In conclusion, BDB is a promising compound with potential applications in various fields such as medicine, agriculture, and materials science. BDB exhibits a wide range of biological activities, including anticancer, antiviral, and insecticidal activities. BDB has advantages for lab experiments, such as ease of synthesis and solubility in organic solvents, but also has limitations, such as cost and variability in biological activities. Future research directions for BDB include the development of anticancer and antiviral drugs, as well as materials science applications.
Wissenschaftliche Forschungsanwendungen
BDB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BDB has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic tool for cancer detection. In agriculture, BDB has been found to exhibit herbicidal and insecticidal activities. In materials science, BDB has been studied for its potential use as a photosensitizer in dye-sensitized solar cells.
Eigenschaften
IUPAC Name |
N-(2-phenylbenzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(13-6-9-18-19(10-13)27-12-26-18)21-14-7-8-16-17(11-14)23-24(22-16)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFKCSYRILLCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)
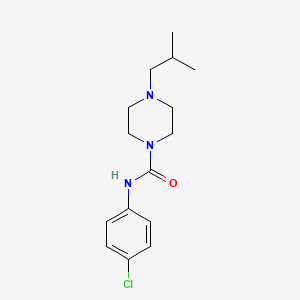
![7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)
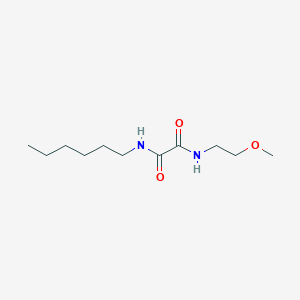
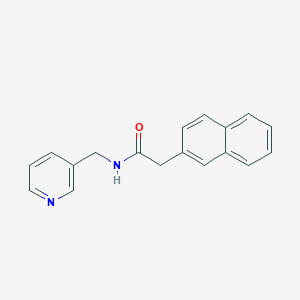

![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4757986.png)
![3-benzyl-2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757998.png)
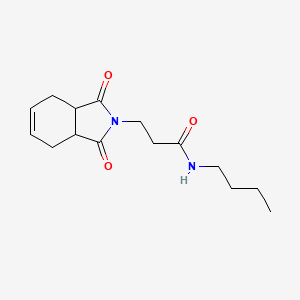
![7-(4-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4758015.png)
![3-{[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4758017.png)
![N-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-2-furamide](/img/structure/B4758020.png)
![2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4758023.png)
![[(5-butyl-2-thienyl)methylene]malononitrile](/img/structure/B4758027.png)